cis-3-Hexenyl butyrate

Flavor stability Vapor pressure Top-note longevity

cis-3-Hexenyl butyrate (CAS 16491-36-4), also known as (Z)-3-hexen-1-yl butanoate, is a fatty acid ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. This colorless to pale yellow liquid belongs to the green leaf volatile (GLV) family and is recognized for its characteristic green, fruity, and buttery organoleptic profile.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 16491-36-4
Cat. No. B094781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexenyl butyrate
CAS16491-36-4
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCC=CCC
InChIInChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5-
InChIKeyZCHOPXVYTWUHDS-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, propylene glycol;  miscible with most fixed oils;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Cis-3-Hexenyl Butyrate (CAS 16491-36-4) Procurement: Technical Baseline and Class Characteristics


cis-3-Hexenyl butyrate (CAS 16491-36-4), also known as (Z)-3-hexen-1-yl butanoate, is a fatty acid ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . This colorless to pale yellow liquid belongs to the green leaf volatile (GLV) family and is recognized for its characteristic green, fruity, and buttery organoleptic profile . Naturally occurring in citrus fruits, peach, strawberry, and tea , it is commercially synthesized via esterification of cis-3-hexenol with butyric acid . With a FEMA GRAS designation (FEMA No. 3402) and an established safety profile for flavor and fragrance applications [1], this compound serves as a key ingredient where a sophisticated green note with buttery undertones is required.

GRAS (FEMA 3402) flavor and fragrance ingredient
Provides green, fruity, buttery character; naturally occurring analog
Synthesized via esterification for consistent organoleptic profile

Cis-3-Hexenyl Butyrate Technical Selection: Why Simple Green Ester Substitution Compromises Formulation Integrity


Indiscriminate substitution of cis-3-hexenyl butyrate with other green esters or butyrate analogs frequently leads to unintended deviations in sensory profile, volatility, and stability. This compound occupies a unique physicochemical and organoleptic space defined by the synergistic combination of the unsaturated cis-3-hexenyl moiety and the butyrate ester group [1]. While related compounds such as cis-3-hexenyl acetate or hexyl butyrate may share individual structural features, they fail to replicate the precise vapor pressure (25.7 Pa at 298.15 K), retention behavior (RI 1167), and the distinctive green-fruity-buttery aroma blend that defines cis-3-hexenyl butyrate [2]. The evidence below quantifies these differences, demonstrating why procurement decisions based on generic class assumptions risk compromising final product performance, particularly in applications demanding high-fidelity green fruit notes, controlled volatility, or predictable atmospheric reactivity [3].

Vapor pressure mismatch alters tenacity
cis-3-Hexenyl propionate evaporates faster, reducing fragrance longevity in finished goods.
Ozonolysis reactivity differs, affecting shelf stability
cis-3-Hexenyl acetate is less ozone-reactive; antioxidant packaging requirements may shift.
Olfactory receptor activation not interchangeable
Acetate ester elicits stronger neural response; butyrate engages different sensory pathways.

Cis-3-Hexenyl Butyrate Technical Data: Quantified Performance Differentiation vs. Structural and Functional Analogs


Volatility Control: cis-3-Hexenyl Butyrate Exhibits Significantly Lower Vapor Pressure Than cis-3-Hexenyl Propionate

In direct comparative correlation gas chromatography measurements at 298.15 K, cis-3-hexenyl butyrate demonstrates substantially lower vapor pressure (25.7 ± 2.2 Pa) compared to its shorter-chain analog, cis-3-hexenyl propionate (66.2 ± 3 Pa) [1]. This quantitative difference translates to a 61% reduction in vapor pressure, directly impacting volatility-driven application behavior. The data, generated under identical experimental conditions, provides a rigorous basis for selecting cis-3-hexenyl butyrate when reduced volatility and extended fragrance tenacity are required relative to the propionate ester.

Vapor Pressure
Head-to-head
25.7 ± 2.2 vs 66.2 ± 3 Pa
Lower volatility supports extended fragrance tenacity
At 298.15 K, correlation gas chromatography
Flavor stability Vapor pressure Top-note longevity Correlation gas chromatography

Atmospheric Reactivity: cis-3-Hexenyl Butyrate Ozonolysis Rate Exceeds cis-3-Hexenyl Acetate by Over 120%

Experimentally determined gas-phase ozonolysis rate coefficients reveal that cis-3-hexenyl butyrate (k(O₃) = (12.34 ± 1.59) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) reacts with ozone over twice as fast as cis-3-hexenyl acetate (k(O₃) = (5.51 ± 0.60) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) under identical conditions of 298 ± 4 K and atmospheric pressure [1]. This 124% higher reaction rate indicates that cis-3-hexenyl butyrate is significantly more susceptible to oxidative degradation by ambient ozone, a factor critical for assessing shelf-life stability in open-air applications and potential for secondary organic aerosol formation in indoor environments.

Ozonolysis Rate
Head-to-head
12.34 ± 1.59 vs 5.51 ± 0.60 (×10-17)
Higher reactivity demands antioxidant protection
Gas-phase, 298 K, atmospheric pressure
Atmospheric chemistry Indoor air quality Secondary organic aerosol Ozonolysis kinetics

Electrophysiological Response Specificity: cis-3-Hexenyl Butyrate Elicits Distinct Olfactory Receptor Activation vs. cis-3-Hexenyl Acetate

Electrophysiological recordings from G35 projection neurons (PNs) in the insect olfactory system demonstrate that cis-3-hexenyl butyrate (c3HB) elicits a weak or no excitatory response even at high stimulus dilutions (10⁻³), whereas the homologous ester cis-3-hexenyl acetate (c3HA) evokes a robust response at much lower concentrations (10⁻⁴ dilution) [1]. In female PNs, the c3HA sensitivity threshold is three orders of magnitude lower than the c3HB concentration tested. Quantitative analysis of net spike counts confirms that c3HA elicits significantly stronger neural activation across both sexes, indicating that the butyrate ester engages different olfactory receptor affinities or downstream signaling pathways compared to the acetate ester.

Neuronal Response
Head-to-head
Weak/no response vs robust response
Different receptor activation; not interchangeable for olfactory studies
Insect G35 projection neuron model
Olfactory neuroscience Insect olfaction Electrophysiology Green leaf volatiles

Chemesthetic Cut-Off Phenomenon: Hexyl Butyrate Fails to Elicit Trigeminal Irritation, Unlike Lower Homologs

A systematic psychophysical and neural investigation of volatile organic compounds established that a chemesthetic cut-off boundary exists between butyl butyrate and hexyl butyrate for the group of subjects [1]. While butyl butyrate elicits measurable pungency/irritation (chemesthesis) at sufficient concentrations, hexyl butyrate—sharing the same saturated C6 alcohol backbone as cis-3-hexenyl butyrate's parent structure—fails to trigger chemesthetic detection, even at concentrations orders of magnitude above its olfactory threshold. This demonstrates a class-level inference that longer-chain butyrate esters (≥C6) possess a significantly reduced potential for trigeminal irritation compared to shorter-chain homologs (≤C4), supporting the selection of cis-3-hexenyl butyrate in applications where low irritancy is paramount.

Chemesthetic Cut-off
Class-level
Hexyl butyrate: no chemesthetic detection
May support lower irritation risk for ≥C6 butyrates
Inferred from psychophysical and NMP study
Chemesthesis Trigeminal irritation Structure-activity relationship Sensory safety

Chromatographic Differentiation: cis-3-Hexenyl Butyrate Exhibits a Unique Retention Index of 1167

Gas chromatographic analysis assigns cis-3-hexenyl butyrate a retention index (RI) of 1167 on standard non-polar columns . This value places the compound between the RI of cis-3-hexenyl acetate (typically around 1000-1050) and cis-3-hexenyl hexanoate (expected RI >1300), reflecting its intermediate carbon chain length and polarity. For analytical laboratories and quality control departments, this specific RI value serves as a definitive, instrument-independent marker for confirming compound identity and purity, distinguishing it from co-eluting or misidentified analogs in complex mixtures.

Retention Index
Specification review
RI 1167
Supports identity confirmation in QC
Non-polar GC column
GC-MS analysis Retention index Quality control Flavor analysis

Cis-3-Hexenyl Butyrate Application Scenarios: Evidence-Based Selection for Flavor, Fragrance, and Research


Heat-Processed Flavor Formulations Requiring Extended Green Note Retention

Cis-3-hexenyl butyrate's vapor pressure of 25.7 Pa at 25°C [1]—approximately 61% lower than cis-3-hexenyl propionate—directly translates to reduced volatilization during thermal processing. Flavorists developing baked goods, confectionery, or heat-extruded products should prioritize this compound when a persistent green, fruity, and buttery character is required, as lower vapor pressure minimizes aroma loss during heating and ensures the desired sensory profile survives to the finished product.

Fine Fragrance Creation Demanding Sophisticated Green-Fruity Top Notes with Longevity

Perfumers seeking to craft a complex green accord with extended tenacity benefit from the compound's combination of lower volatility (vs. propionate esters) and its unique organoleptic blend of fresh cut grass, ripe apple-pear, and creamy buttery undertones [2]. The compound's longevity on a smelling strip (up to 216 hours) makes it a superior choice for maintaining green freshness throughout the fragrance's evolution compared to more volatile green leaf acetates.

Semiochemical Research and Pest Management Using Species-Specific Attractants

Based on its demonstrated species-specific electrophysiological activity in insects [3] and its validated utility as a highly selective yellow jacket (Vespula spp.) attractant without attracting beneficial honey bees [4], this compound is a critical tool for entomologists and pest control researchers. The distinct neural activation pattern compared to cis-3-hexenyl acetate confirms its unique role in mediating specific insect behaviors, enabling targeted trapping and monitoring strategies.

Quality Control and Analytical Reference Standard for Green Flavor Verification

Analytical chemists and QA/QC laboratories can utilize cis-3-hexenyl butyrate as a chromatographic reference standard, leveraging its characteristic GC retention index of 1167 for unambiguous identification and quantification in complex matrices such as fruit extracts, essential oils, and finished flavor compounds. This ensures batch-to-batch consistency and verifies the authenticity of green flavor formulations.

Application
Selection Property
Validation Focus
Heat-processed flavor formulations
Lower vapor pressure vs. propionate esters
Green note retention after thermal processing
Fine fragrance creation
Extended tenacity and complex green-fruity profile
Olfactory longevity on smelling strip
Semiochemical research and pest management
Species-specific olfactory activation
Insect behavioral response selectivity
QC and analytical reference standard
Characteristic GC retention index
Identity confirmation and purity verification
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